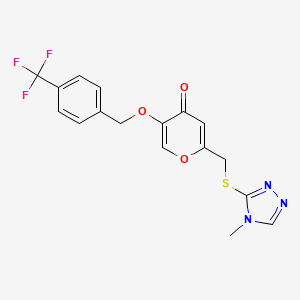

2-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-5-((4-(trifluoromethyl)benzyl)oxy)-4H-pyran-4-one

説明

This compound features a 4H-pyran-4-one core substituted with a (4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl group at position 2 and a 4-(trifluoromethyl)benzyloxy group at position 3. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the triazole-thioether linkage may contribute to bioactivity through sulfur-mediated interactions . The pyranone core is a common scaffold in medicinal chemistry, known for its versatility in hydrogen bonding and π-stacking interactions.

特性

IUPAC Name |

2-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-5-[[4-(trifluoromethyl)phenyl]methoxy]pyran-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3N3O3S/c1-23-10-21-22-16(23)27-9-13-6-14(24)15(8-25-13)26-7-11-2-4-12(5-3-11)17(18,19)20/h2-6,8,10H,7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZXLUBVTGWMCIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1SCC2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-5-((4-(trifluoromethyl)benzyl)oxy)-4H-pyran-4-one is a novel derivative that combines the biological activity of 4H-pyran and 1,2,4-triazole moieties. This article explores its biological activities, including antioxidant, antibacterial, and anticancer properties, based on recent research findings.

Chemical Structure and Properties

The compound features a unique structure that integrates a triazole ring and a pyranone framework. This combination is significant as both structural components are known for their diverse biological activities.

Antioxidant Activity

Research has demonstrated that compounds containing the pyran scaffold exhibit substantial antioxidant properties. For instance, derivatives of 4H-pyran have been shown to scavenge free radicals effectively. In a study evaluating various pyran derivatives, compounds with similar structures to the target compound exhibited DPPH scavenging activities with IC50 values significantly lower than that of standard antioxidants like butylated hydroxytoluene (BHT) .

Table 1: Antioxidant Activity of Related Pyran Derivatives

Antibacterial Activity

The antibacterial potential of triazole-containing compounds has been widely studied. The target compound's structural analogs have shown broad-spectrum activity against Gram-positive and Gram-negative bacteria. In particular, several derivatives demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Table 2: Antibacterial Efficacy of Triazole Derivatives

| Compound | MIC (µg/mL) | Bacteria Tested | Reference |

|---|---|---|---|

| 3d | 0.397 | Candida albicans | |

| 3b | Varies | Various Gram-positive | |

| 3e | Varies | Various Gram-negative |

Anticancer Activity

The anticancer properties of the target compound have been highlighted in studies involving cell line assays. Research indicates that certain pyran derivatives can inhibit cell proliferation in colorectal cancer models (e.g., HCT-116 cells). Mechanistic studies suggest that these compounds induce apoptosis through the activation of caspase pathways and inhibit specific kinases like CDK2 .

Case Study: HCT-116 Cell Line

In a study assessing the effects on HCT-116 cells:

- Compounds tested : Various pyran derivatives.

- Key findings : Compounds exhibited IC50 values indicating effective inhibition of cell growth and induced apoptotic pathways.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues with Triazole-Thioether Moieties

Several analogues share the 1,2,4-triazole-thioether motif but differ in core structures and substituents:

- Core Structure Impact: The quinazoline derivative in demonstrates potent antibacterial activity, suggesting that heterocyclic cores with extended π-systems (e.g., quinazoline vs. pyranone) may enhance binding to bacterial targets.

- Substituent Effects : The 4-(trifluoromethyl)benzyl group appears critical for bioactivity across multiple compounds. In the target compound, this group is linked via an oxygen atom (benzyloxy), whereas in , it is attached via a sulfur atom (benzylthio). Thioether linkages generally improve metabolic stability but may reduce solubility compared to ethers.

- Triazole Positioning : The 4-methyl-4H-1,2,4-triazole in the target compound likely influences conformational stability, as N-methylation prevents tautomerization and enhances bioavailability .

Physicochemical Properties

- Melting Points: Triazole derivatives in exhibit melting points ranging from 125°C to 200°C, correlating with molecular rigidity from aromatic substituents. The target compound’s pyranone core may lower its melting point compared to purely triazole-based analogues.

- Elemental Analysis : Compounds in with trifluoromethyl groups show close alignment between calculated and found elemental analysis values (e.g., C: 44.33% calc. vs. 44.21% found), confirming synthetic precision for analogues with halogens .

Key Research Findings

- Trifluoromethyl Role : The 4-(trifluoromethyl)benzyl group consistently enhances bioactivity across analogues, likely due to its electron-withdrawing effects and resistance to oxidative metabolism .

- Sulfur vs. Oxygen Linkages : Thioether-linked compounds (e.g., ) often show higher potency than ether-linked ones but may require formulation adjustments to address solubility limitations.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。